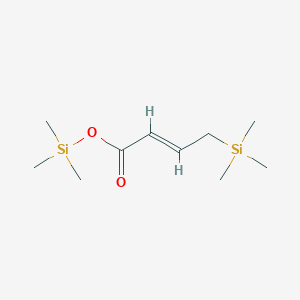

Trimethylsilyl 4-trimethylsilylcrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethylsilyl 4-trimethylsilylcrotonate is an organosilicon compound with the molecular formula C10H22O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate moiety. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl 4-trimethylsilylcrotonate can be synthesized through the reaction of crotonic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl 4-trimethylsilylcrotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to yield hydrocarbons or other reduced silicon-containing species.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Tetrabutylammonium fluoride in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Silanols or siloxanes.

Reduction: Hydrocarbons or reduced silicon species.

Substitution: Functionalized crotonates with different substituents.

Scientific Research Applications

Trimethylsilyl 4-trimethylsilylcrotonate finds applications in various fields of scientific research:

Chemistry: Used as a protecting group for alcohols and carboxylic acids, facilitating multi-step organic syntheses.

Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products

Mechanism of Action

The mechanism by which trimethylsilyl 4-trimethylsilylcrotonate exerts its effects involves the formation of stable silyl ethers or esters. The trimethylsilyl groups provide steric protection to reactive sites, preventing unwanted side reactions. This protection is particularly useful in complex organic syntheses where selective reactions are required .

Molecular Targets and Pathways: The compound interacts with hydroxyl and carboxyl groups, forming silyl ethers and esters. These interactions are facilitated by the nucleophilic attack of the functional groups on the silicon atom, leading to the displacement of the leaving group (e.g., chloride ion) .

Comparison with Similar Compounds

Trimethylsilyl chloride: Used for the protection of hydroxyl groups.

Trimethylsilyl cyanide: Employed in the addition to carbonyl compounds.

Trimethylsilyl trifluoromethanesulfonate: Utilized in the activation of nucleophiles for substitution reactions.

Uniqueness: Trimethylsilyl 4-trimethylsilylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate moiety, providing enhanced stability and reactivity in specific synthetic applications. This dual functionality allows for more versatile use in organic synthesis compared to other trimethylsilyl compounds .

Biological Activity

Trimethylsilyl 4-trimethylsilylcrotonate (TMSC) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of TMSC, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

TMSC is characterized by its trimethylsilyl groups which enhance its solubility and stability. The presence of these groups influences its interaction with biological systems, potentially affecting its biological efficacy.

Biological Activities

Antimicrobial Activity

TMSC exhibits significant antimicrobial properties. A study demonstrated that organotin derivatives, which share structural similarities with TMSC, showed promising antibacterial activity against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 6.25 to 12.5 μg/mL, indicating potent activity against pathogenic bacteria .

Anticancer Properties

Research has indicated that TMSC may possess anticancer properties akin to other organosilicon compounds. The mechanism of action is thought to involve the inhibition of protein kinases, which play a crucial role in cancer cell proliferation. Preliminary studies suggest that TMSC can inhibit the growth of cancer cell lines, although specific data on TMSC is still limited .

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, TMSC was tested against a panel of bacterial strains. Results indicated that TMSC had a lower MIC compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Antitumor Activity : Another study focused on the effects of TMSC on human cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to a decrease in cell viability. Further investigations are needed to elucidate the precise mechanisms involved.

Data Summary

Properties

Molecular Formula |

C10H22O2Si2 |

|---|---|

Molecular Weight |

230.45 g/mol |

IUPAC Name |

trimethylsilyl (E)-4-trimethylsilylbut-2-enoate |

InChI |

InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |

InChI Key |

SUHKAEVNVTYNIE-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](C)(C)C/C=C/C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.